3-(Benzyloxy)-2-bromopyridine
Overview
Description
3-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the third position and a bromine atom at the second position
Mechanism of Action
Target of Action
3-(Benzyloxy)-2-bromopyridine is a complex organic compound that interacts with several targets. The primary targets of this compound are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cell signaling.
Mode of Action
For instance, it may act as a nucleophile, competing with oxygen in certain reactions . This interaction can lead to the formation of an oxime, an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that the compound can influence the oxidation state of attached atoms, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This process can potentially affect various biochemical pathways, altering the normal functioning of cells.
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by glucose levels in the body.
Result of Action
It is known that the compound can influence the oxidation state of attached atoms . This can potentially lead to changes in the structure and function of proteins, affecting cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as antifungal azoles, in the environment can potentially interact with this compound, affecting its action . Furthermore, the compound’s action can be influenced by the physiological environment, such as glucose levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromopyridine typically involves the bromination of 3-(benzyloxy)pyridine. One common method is as follows:
Starting Material: 3-(Benzyloxy)pyridine.
Bromination: The bromination reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Reaction Conditions: The reaction is typically performed in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of 3-(benzyloxy)-2-substituted pyridines.
Oxidation: Formation of 3-(benzyloxy)pyridine-2-carboxylic acid or 3-(benzyloxy)pyridine-2-aldehyde.
Reduction: Formation of 3-(benzyloxy)pyridine or 3-(hydroxy)pyridine.
Scientific Research Applications
3-(Benzyloxy)-2-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromopyridine: Lacks the benzyloxy group, reducing its potential for specific interactions with biological targets.
3-(Benzyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
3-(Benzyloxy)-2-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNKVYGLPCQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444811 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132330-98-4 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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